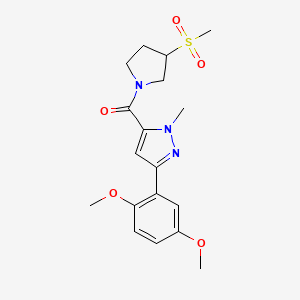
(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H23N3O5S and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction and Receptor Binding
A study focused on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, providing insights into the conformational analysis and pharmacophore models for CB1 receptor ligands. This research could be relevant for understanding how similar compounds might interact with biological receptors (Shim et al., 2002).
Anticancer and Antimicrobial Activities
Another study reported on the synthesis and molecular docking study of new pyrazoline derivatives, showing potential as anticancer and antimicrobial agents. The research highlights the quest for novel heterocyclic compounds with significant biological activities (Katariya et al., 2021).
Antibacterial and Antioxidant Activities
Research into tri-substituted pyrazoles has shown these compounds to possess notable antibacterial and antioxidant activities, further emphasized by molecular docking analysis. This suggests their potential in developing new antimicrobial and antioxidative therapies (Lynda, 2021).
Herbicidal and Insecticidal Activities
A series of N-phenylpyrazolyl aryl methanones derivatives were synthesized and showed favorable herbicidal and insecticidal activities, suggesting applications in agricultural sciences (Wang et al., 2015).
Corrosion Inhibition
Pyrazole derivatives were investigated as corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating significant inhibition efficiency and suggesting industrial applications in protecting metals against corrosion (Yadav et al., 2015).
Antitumor Activity
Silver(I) complexes based on pyrazole derivatives were found to possess significant in vitro antitumor activity, especially against small-cell lung carcinoma (SCLC), indicating their potential as chemotherapeutic agents (Pellei et al., 2023).
Properties
IUPAC Name |
[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-20-16(18(22)21-8-7-13(11-21)27(4,23)24)10-15(19-20)14-9-12(25-2)5-6-17(14)26-3/h5-6,9-10,13H,7-8,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXLMAYNVARZBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC(C3)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Fluoro-N-methyl-6-propan-2-yl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2378611.png)
![((3aR,4R,6R,6aR)-6-(2,6-Dichloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B2378613.png)
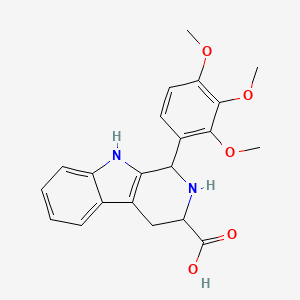
![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2378616.png)
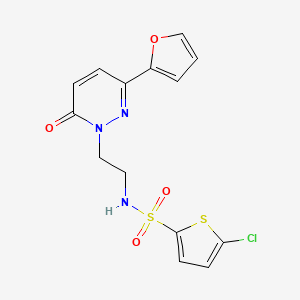
![1-[[[(2R,3S)-2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/no-structure.png)

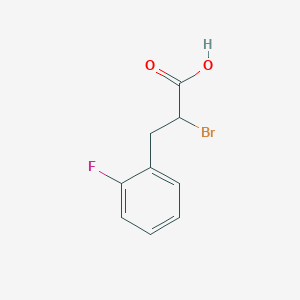
![2,6-Diethyl-5-mercapto-2,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B2378627.png)
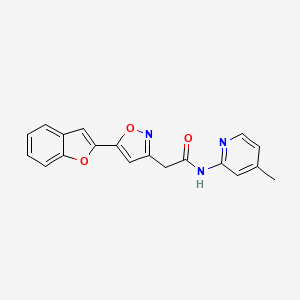
![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B2378629.png)
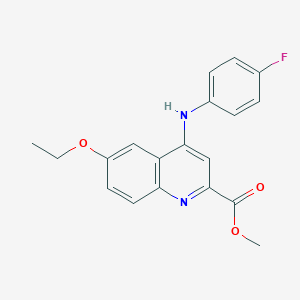
![2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2378633.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate](/img/structure/B2378634.png)
